Basmisanil - 1159600-41-5

Basmisanil

Catalog Number: EVT-260951
CAS Number: 1159600-41-5
Molecular Formula: C21H20FN3O5S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Basmisanil is a potent and highly selective negative allosteric modulator (NAM) of the GABAA α5 receptor subtype. [, ] This means it binds to a site on the GABAA α5 receptor distinct from the GABA binding site and reduces the receptor's response to GABA, an inhibitory neurotransmitter. [] Basmisanil exhibits over 90-fold selectivity for GABAA α5 receptors over other subtypes like α1, α2, and α3. [] This selectivity makes it a valuable tool for investigating the role of GABAA α5 receptors in various neurological processes.

Diazepam

Compound Description: Diazepam is a classical benzodiazepine drug that acts as a positive allosteric modulator of GABAA receptors. It is widely used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. []

Relevance: Diazepam is structurally unrelated to Basmisanil but pharmacologically relevant. Studies have shown that Basmisanil can attenuate diazepam-induced spatial learning impairment in rats, suggesting its potential to mitigate certain side effects associated with benzodiazepines. [] Additionally, the pharmacokinetic properties of Diazepam have been used to inform simplified PBPK models for predicting the human drug disposition of Basmisanil. []

Midazolam

Compound Description: Midazolam is another benzodiazepine drug that acts as a positive allosteric modulator of GABAA receptors. Similar to Diazepam, it exhibits anxiolytic, sedative, and amnestic effects. []

Relevance: Midazolam is structurally distinct from Basmisanil but shares a similar pharmacological target. Like Diazepam, Midazolam's pharmacokinetic data has been utilized in simplified PBPK models for predicting the human drug disposition of Basmisanil. []

L-655,708

Compound Description: L-655,708 is a selective negative allosteric modulator (NAM) of α5GABAA receptors. []

Relevance: L-655,708 belongs to the same pharmacological class as Basmisanil, both targeting α5GABAA receptors. Studies comparing their effects on tonic inhibitory currents in mouse hippocampal neurons revealed that L-655,708 exhibits a significantly higher potency than Basmisanil. [] This difference highlights the diversity in pharmacological profiles within this class of compounds.

Ono-160

Compound Description: Ono-160 is a negative allosteric modulator (NAM) with selectivity for α5GABAA receptors. []

Relevance: Ono-160, similar to L-655,708, belongs to the same pharmacological class as Basmisanil. When compared in studies examining their effects on tonic inhibitory currents, Ono-160 demonstrated a significantly higher potency than Basmisanil. [] This finding further emphasizes the varied pharmacological characteristics within the group of α5GABAA receptor NAMs.

α5IA

Compound Description: α5IA is a negative allosteric modulator (NAM) selective for α5GABAA receptors. []

MRK-016

Compound Description: MRK-016 is a negative allosteric modulator (NAM) that specifically targets α5GABAA receptors. []

[11C]Ro15-4513

Compound Description: [11C]Ro15-4513 is a radioligand used in positron emission tomography (PET) for imaging GABAAα5 receptors. []

Relevance: While not structurally related to Basmisanil, [11C]Ro15-4513 is a valuable tool for studying the same drug target. Research using [11C]Ro15-4513 alongside Basmisanil in human heterologous competition studies helped quantify the in vivo selectivity of [11C]Ro15-4513 for GABAAα5 receptors. [] These findings contribute to a better understanding of GABAAα5 receptor occupancy and the interpretation of PET imaging results.

Itraconazole

Compound Description: Itraconazole is an antifungal medication that inhibits the enzyme CYP3A4, a key enzyme involved in drug metabolism. []

Source and Classification

Basmisanil is derived from a class of compounds known as benzodiazepine site ligands. It is characterized by its selective action on the α5 subunit of GABA A receptors, distinguishing it from other modulators that may affect multiple receptor subtypes. The compound has been synthesized for research purposes and is currently being evaluated in clinical trials for conditions such as Dup15q syndrome, which is associated with cognitive impairments in children .

Synthesis Analysis

Methods and Technical Details

The synthesis of basmisanil involves several key steps:

  1. Preparation of Intermediates: The process begins with the synthesis of key intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: The final step involves coupling these intermediates under specific reaction conditions to yield basmisanil. This multi-step synthesis requires careful control of reaction parameters to ensure high yield and purity .

For industrial production, basmisanil is often formulated in a micronized form to enhance its solubility and bioavailability. The compound is processed into various dosage forms, including immediate-release tablets and granules for easier administration in clinical settings .

Molecular Structure Analysis

Structure and Data

Basmisanil has a complex molecular structure that contributes to its selective binding properties. The molecular formula and structure are crucial for understanding its function as a negative allosteric modulator.

  • Molecular Formula: C₁₄H₁₁ClF₃N₅O
  • Molecular Weight: 351.72 g/mol

The specific arrangement of atoms within the molecule allows it to bind selectively to the α5 subunit of GABA A receptors, which is critical for its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Basmisanil can undergo various chemical reactions, including:

  • Oxidation: This reaction can produce oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reductive processes can yield reduced derivatives, typically employing sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions are common, particularly involving the fluorophenyl group in basmisanil's structure .

These reactions are significant for exploring the pharmacological properties of basmisanil and its derivatives.

Mechanism of Action

Process and Data

Basmisanil functions as an inverse agonist at GABA A receptors containing the α5 subunit. Its mechanism involves:

  • Binding Affinity: Basmisanil exhibits a binding affinity of approximately 5 nM for recombinant human GABA A -α5 receptors.
  • Selectivity: It shows over 90-fold selectivity against other GABA A receptor subtypes (α1, α2, α3), making it a potent candidate for targeted therapies .
  • Biochemical Pathways: The compound modulates inhibitory neurotransmission by reducing excessive GABAergic activity, thus restoring balance between excitatory and inhibitory signals in the brain .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Basmisanil possesses several notable physical and chemical properties:

These properties are essential for its formulation and administration in clinical settings .

Applications

Scientific Uses

Basmisanil is primarily being investigated for its potential therapeutic applications in treating cognitive deficits associated with neurodevelopmental disorders such as Dup15q syndrome. Clinical trials aim to evaluate its safety, efficacy, and pharmacodynamics over extended treatment periods. The hypothesis driving these studies is that negative allosteric modulation of GABA A receptors can mitigate excessive receptor function, thereby improving cognitive outcomes in affected individuals .

Introduction to GABAA Receptors and the Rationale for α5 Subunit Targeting

Neurobiological Role of GABAA Receptors in Cognitive and Neuropsychiatric Functions

Gamma-aminobutyric acid type A (GABAA) receptors represent the primary class of ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission within the mammalian central nervous system (CNS). These heteropentameric chloride channels are assembled from a diverse pool of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3), forming receptors with distinct physiological and pharmacological profiles [5] [7]. The canonical synaptic GABAA receptor configuration comprises two α subunits, two β subunits, and one γ subunit (typically γ2), arranged in a counterclockwise γ-β-α-β-α pattern around the central ion pore [5] [7]. GABA binding occurs at the extracellular interface between a β subunit (principal face) and an adjacent α subunit (complementary face), triggering chloride ion influx and subsequent neuronal hyperpolarization that underlies inhibitory neurotransmission [5] [7].

Beyond their fundamental role in synaptic inhibition, GABAA receptors critically regulate higher-order cognitive processes, including learning, memory consolidation, executive function, and information processing. Dysregulation of GABAergic signaling is implicated in numerous neuropsychiatric and neurodevelopmental disorders characterized by cognitive impairment, such as Down syndrome, schizophrenia, autism spectrum disorders, and Alzheimer's disease [1] [7]. This occurs through several mechanisms: disrupted excitation-inhibition balance within cortical and hippocampal microcircuits, impaired synaptic plasticity (long-term potentiation and depression), and aberrant oscillatory activity in neural networks supporting cognition [1] [9]. Consequently, modulating GABAA receptor activity presents a promising therapeutic strategy for cognitive dysfunction, although achieving subtype selectivity to avoid sedative, anxiolytic, or proconvulsant side effects associated with non-selective modulators has proven challenging [1] [4].

The α5 Subunit: Structural, Functional, and Regional Specificity in the CNS

The α5 subunit (encoded by the GABRA5 gene located on chromosome 15q12 in humans) confers unique properties to the GABAA receptors it incorporates into [3]. Structurally, α5-containing receptors (α5-GABAARs) predominantly assemble as α5βγ2 heteromers (commonly α5β3γ2 or α5β2γ2), positioning the α5 subunit adjacent to the γ2 subunit to create a functional benzodiazepine (BZD) binding site at the extracellular α5+/γ2- interface [1] [5] [7]. This binding site architecture allows selective pharmacological targeting by ligands designed to recognize the specific amino acid residues presented by the α5 subunit. Compared to the α1, α2, and α3 subunits, the α5 subunit imparts distinct pharmacological sensitivity to both endogenous modulators and synthetic drugs acting at the BZD site [5].

Functionally, α5-GABAARs exhibit a unique dual localization within the CNS. While capable of contributing to synaptic phasic inhibition (slow inhibitory postsynaptic currents, sIPSCs), they are particularly enriched at extrasynaptic sites, especially on the dendritic shafts and spines of hippocampal pyramidal neurons [7]. This extrasynaptic localization is facilitated by specific interactions between the large cytoplasmic domain of the α5 subunit (between transmembrane helices M3 and M4) and the actin-binding scaffold protein radixin. Phosphorylation-dependent binding to radixin anchors α5-GABAARs extrasynaptically, enabling them to generate persistent tonic inhibitory currents in response to ambient GABA levels [7]. While making up only approximately 5% of total brain GABAA receptors, α5-GABAARs constitute a substantial proportion (~25%) of receptors in the hippocampus, with significant expression also observed in the olfactory bulb, cortex, amygdala, and spinal cord [3] [7]. This regionally restricted expression, particularly its hippocampal dominance, positions the α5 subunit as a key modulator of learning and memory processes, including spatial navigation, pattern separation, and memory precision [1] [7] [9].

Pathophysiological Implications of α5 Overactivity in Cognitive Dysfunction

Accumulating preclinical and clinical evidence strongly implicates dysregulated α5-GABAAR activity, particularly overactivity or increased expression, in the pathophysiology of cognitive impairment across diverse conditions. In the context of Down syndrome (DS), triplication of chromosome 21 leads to overexpression of genes including DYRK1A, which phosphorylates the α5 subunit, thereby enhancing its surface expression and stability. This results in exaggerated tonic inhibition within hippocampal circuits, impairing long-term potentiation (LTP), a cellular correlate of learning and memory [1] [4]. Similarly, in cognitive impairment associated with schizophrenia (CIAS), abnormalities in glutamatergic (N-methyl-D-aspartate receptor, NMDAR) signaling may lead indirectly to enhanced GABAergic inhibition via α5-GABAARs, contributing to deficits in working memory and executive function [1] [10].

Table 1: Pathophysiological Roles of α5-GABAAR Overactivity in Cognitive Disorders

DisorderProposed Mechanism of α5 InvolvementKey Cognitive DeficitsSupporting Evidence
Down SyndromeGABRA5 overexpression; DYRK1A-mediated enhanced α5 surface expressionIntellectual disability, impaired learning & memoryPreclinical models (Ts65Dn mice), human post-mortem studies
Schizophrenia (CIAS)Disrupted excitation-inhibition balance; NMDAR hypofunction impacting GABAWorking memory, executive function deficitsPreclinical NMDA antagonist models (e.g., MK-801)
Alzheimer's DiseaseEarly loss of SST interneurons; possible compensatory α5 upregulation?Spatial working memory, episodic memory declineStudies in 5xFAD mouse model [9]
Post-Stroke RecoveryIncreased peri-infarct α5-mediated tonic inhibition limiting plasticityImpaired motor learning & functional recoveryRodent stroke models [1] [6]

Furthermore, research indicates that increased α5-mediated tonic inhibition occurs in the peri-infarct region following ischemic stroke, which impedes neuroplasticity and functional recovery [1] [6]. Conversely, in Alzheimer's disease (AD) models such as the 5xFAD mouse, early loss of somatostatin-positive (SST+) GABAergic interneurons – which specifically target pyramidal cell dendrites where α5-GABAARs are enriched – may disrupt inhibitory control, potentially contributing to network hyperexcitability and cognitive decline, although the direct role of α5 receptors is still being elucidated [9]. This body of evidence provides a compelling pathophysiological rationale for selectively reducing α5-GABAAR function using negative allosteric modulators (NAMs) to normalize inhibitory tone and improve cognitive outcomes in these disorders.

Properties

CAS Number

1159600-41-5

Product Name

Basmisanil

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone

Molecular Formula

C21H20FN3O5S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3

InChI Key

VCGRFBXVSFAGGA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4

Solubility

Soluble in DMSO, not in water

Synonyms

RG 1662; RG-1662; RG1662; RO5186582; RO-5186582; RO 5186582; Basmisanil.

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.